molecular formula C17H16N2O6S2 B12208977 N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide

Cat. No.: B12208977
M. Wt: 408.5 g/mol
InChI Key: JERYDIXMCMXKHC-ZSOIEALJSA-N
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Description

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide is a complex organic compound that features a unique combination of functional groups, including a dioxido-dihydrothiophene ring, a methoxybenzylidene moiety, and a thiazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide typically involves multi-step organic reactions

    Thiazolidinone Ring Formation: This can be achieved by reacting a suitable thioamide with an α-halo acid under basic conditions.

    Methoxybenzylidene Introduction: The thiazolidinone intermediate is then reacted with 4-methoxybenzaldehyde in the presence of a base to form the methoxybenzylidene derivative.

    Dioxido-Dihydrothiophene Ring Incorporation: The final step involves the reaction of the methoxybenzylidene-thiazolidinone intermediate with a suitable dioxido-dihydrothiophene precursor under oxidative conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thioethers or thiols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the methoxybenzylidene moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are typically employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thioethers and thiols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its unique structural features.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.

Mechanism of Action

The mechanism of action of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-dihydrothiophen-3-yl)-2-[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide: Lacks the dioxido group, which may affect its reactivity and properties.

    N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propionamide: Has a different acyl group, which can influence its biological activity and chemical behavior.

Uniqueness

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide is unique due to the presence of the dioxido-dihydrothiophene ring, which imparts distinct electronic and steric properties

Properties

Molecular Formula

C17H16N2O6S2

Molecular Weight

408.5 g/mol

IUPAC Name

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-[(5Z)-5-[(4-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide

InChI

InChI=1S/C17H16N2O6S2/c1-25-13-4-2-11(3-5-13)8-14-16(21)19(17(22)26-14)9-15(20)18-12-6-7-27(23,24)10-12/h2-8,12H,9-10H2,1H3,(H,18,20)/b14-8-

InChI Key

JERYDIXMCMXKHC-ZSOIEALJSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)NC3CS(=O)(=O)C=C3

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NC3CS(=O)(=O)C=C3

Origin of Product

United States

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